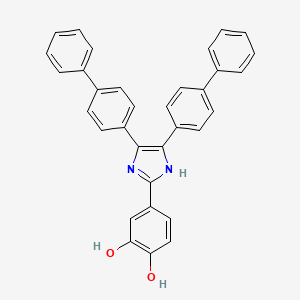
4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)-1,2-benzenediol
Descripción general
Descripción
4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)-1,2-benzenediol, also known as DBIMB, is a chemical compound that has been studied for its potential applications in various fields of scientific research. This compound is a type of imidazole-based ligand that has been found to exhibit unique properties, making it a promising candidate for use in a variety of applications.
Mecanismo De Acción
The mechanism of action of 4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)-1,2-benzenediol is not fully understood, but it is believed to involve the coordination of the imidazole moiety to a metal ion or other species. This coordination can result in the formation of a stable complex, which can then undergo various reactions depending on the specific application. In catalysis, for example, the complex may act as a catalyst for a particular reaction, while in fluorescence sensing, the complex may emit a fluorescent signal in the presence of a particular analyte.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of 4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)-1,2-benzenediol, as this compound has primarily been studied for its applications in scientific research. However, it has been found to be relatively non-toxic and biocompatible, making it a promising candidate for use in various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)-1,2-benzenediol in lab experiments is its versatility and potential for use in a wide range of applications. This compound is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using 4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)-1,2-benzenediol is its relatively high cost, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving 4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)-1,2-benzenediol, including the development of new catalytic applications, the investigation of its potential use in biomedical applications, and the development of new materials based on this compound. In addition, further studies are needed to fully understand the mechanism of action of 4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)-1,2-benzenediol and to explore its potential for use in other fields of scientific research.
Aplicaciones Científicas De Investigación
4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)-1,2-benzenediol has been studied for its potential applications in several different fields of scientific research. One of the most promising applications of this compound is in the field of catalysis, where it has been found to exhibit excellent catalytic activity in various reactions. 4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)-1,2-benzenediol has also been studied for its potential use in the development of new materials, such as metal-organic frameworks and polymers. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of various analytes.
Propiedades
IUPAC Name |
4-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]benzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N2O2/c36-29-20-19-28(21-30(29)37)33-34-31(26-15-11-24(12-16-26)22-7-3-1-4-8-22)32(35-33)27-17-13-25(14-18-27)23-9-5-2-6-10-23/h1-21,36-37H,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMKQHNAHIMCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC(=C(C=C4)O)O)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]benzene-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4887050.png)
![5-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2-cyclohexen-1-one](/img/structure/B4887057.png)

![2-{[4-(4-nitrophenyl)-1-piperazinyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B4887061.png)
![3-chloro-4-[(3-iodobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B4887070.png)

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4887095.png)
![(3aS*,5S*,9aS*)-5-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4887098.png)
![4-{[2-(2-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B4887100.png)
![7-bromo-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B4887114.png)
![propyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4887125.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4887140.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4887143.png)